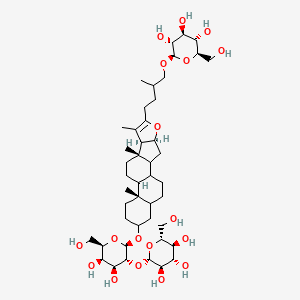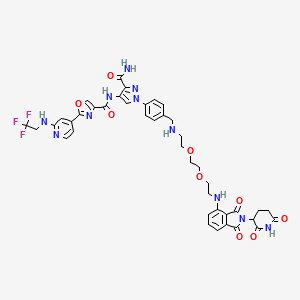![molecular formula C28H32N4O7S B11935649 2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ND-646 is an orally bioavailable and allosteric inhibitor of acetyl-coenzyme A carboxylase enzymes, specifically acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2. These enzymes play a crucial role in fatty acid synthesis and metabolism. ND-646 has shown significant potential in inhibiting the growth of cancer cells by targeting these enzymes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ND-646 involves a novel synthetic route that includes several steps to achieve the desired compound. The process begins with the preparation of intermediate compounds, followed by their transformation into the final product through a series of chemical reactions. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of ND-646 involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
ND-646 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ND-646 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations and to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions involving ND-646 depend on the specific reaction conditions and reagents used. These products are typically analyzed using various analytical techniques to confirm their structure and purity .
科学研究应用
ND-646 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acetyl-coenzyme A carboxylase enzymes and their role in fatty acid synthesis.
Biology: Investigated for its effects on cellular metabolism and its potential as a therapeutic agent for metabolic disorders.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting the growth of cancer cells by targeting acetyl-coenzyme A carboxylase enzymes.
Industry: Utilized in the development of new therapeutic agents and in the study of metabolic pathways
作用机制
ND-646 exerts its effects by binding to the acetyl-coenzyme A carboxylase enzymes and preventing their dimerization. This inhibition disrupts the fatty acid synthesis pathway, leading to a reduction in the availability of fatty acids required for cell growth and proliferation. The molecular targets of ND-646 include acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2, which are crucial for the regulation of fatty acid metabolism .
相似化合物的比较
Similar Compounds
CP-640186: An isozyme-nonselective acetyl-coenzyme A carboxylase inhibitor with similar inhibitory activity.
PF-05221304: An orally active, liver-targeted inhibitor of acetyl-coenzyme A carboxylase.
Olumacostat Glasaretil: A small molecule inhibitor of acetyl-coenzyme A carboxylase used in the treatment of acne vulgaris
Uniqueness of ND-646
ND-646 is unique in its potent and selective inhibition of acetyl-coenzyme A carboxylase enzymes, with IC50 values of 3.5 nanomolar and 4.1 nanomolar for acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2, respectively. This high level of specificity and potency makes ND-646 a valuable tool in the study of fatty acid metabolism and a promising candidate for therapeutic applications .
属性
分子式 |
C28H32N4O7S |
|---|---|
分子量 |
568.6 g/mol |
IUPAC 名称 |
2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34)/t20-/m1/s1 |
InChI 键 |
HSRWXLIYNCKHRZ-HXUWFJFHSA-N |
手性 SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 |
规范 SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11935572.png)


![N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B11935597.png)
![but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B11935607.png)

![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)

![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
